2,5-Cyclohexadien-1-one, 4-bromoimino-2,6-dichloro-
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Overview
Description
2,5-Cyclohexadien-1-one, 4-bromoimino-2,6-dichloro- is a chemical compound with the molecular formula C6H2BrCl2NO It is characterized by the presence of bromine, chlorine, and an imino group attached to a cyclohexadienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Cyclohexadien-1-one, 4-bromoimino-2,6-dichloro- typically involves the bromination and chlorination of cyclohexadienone derivatives. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the selective addition of bromine and chlorine atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing advanced reactors and continuous flow systems to achieve high yields and purity. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group, altering the compound’s properties.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with altered electronic properties.
Substitution: Compounds with new functional groups replacing the halogen atoms.
Scientific Research Applications
2,5-Cyclohexadien-1-one, 4-bromoimino-2,6-dichloro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadien-1-one, 4-bromoimino-2,6-dichloro- involves its interaction with molecular targets such as enzymes and receptors. The imino group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The presence of halogen atoms can also affect the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
- 2,5-Cyclohexadien-1-one, 2,6-dichloro-4-(chloroimino)-
- 2,5-Cyclohexadien-1-imine, 4-methylene-
- 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one
Comparison:
- 2,5-Cyclohexadien-1-one, 4-bromoimino-2,6-dichloro- is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions.
- 2,5-Cyclohexadien-1-one, 2,6-dichloro-4-(chloroimino)- lacks the bromine atom, which may result in different chemical properties and reactivity.
- 2,5-Cyclohexadien-1-imine, 4-methylene- has a methylene group instead of halogen atoms, leading to distinct reactivity and applications.
- 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one contains multiple bromine atoms, which can significantly alter its chemical behavior compared to the dichloro-bromo compound.
Properties
CAS No. |
64693-25-0 |
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Molecular Formula |
C6H2BrCl2NO |
Molecular Weight |
254.89 g/mol |
IUPAC Name |
4-bromoimino-2,6-dichlorocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C6H2BrCl2NO/c7-10-3-1-4(8)6(11)5(9)2-3/h1-2H |
InChI Key |
GXHZHOWLVGLIOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C(=CC1=NBr)Cl)Cl |
Origin of Product |
United States |
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